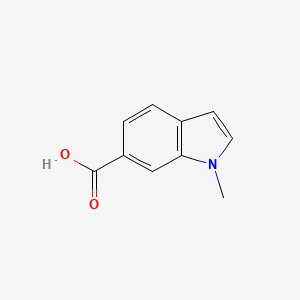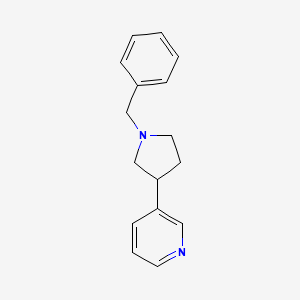
3-(1-Benzylpyrrolidin-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-(1-Benzylpyrrolidin-3-yl)pyridine” consists of a pyrrolidine ring attached to a pyridine ring via a benzyl group. The molecular weight of the compound is 238.33 g/mol.Physical And Chemical Properties Analysis
The boiling point of “3-(1-Benzylpyrrolidin-3-yl)pyridine” is approximately 285.7±29.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis and structural investigation of various compounds related to 3-(1-Benzylpyrrolidin-3-yl)pyridine have been explored in several studies. For instance, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids has been reported, highlighting the impact of different substituents on the physicochemical properties and their potential coordination to metal centers which could affect both photophysical properties and ligand conformations (Tzimopoulos et al., 2010). Additionally, the creation of novel 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives has been studied, emphasizing the synthetic approaches and characterization of these compounds (Mobinikhaledi et al., 2009).
Photophysical and Electrochemical Applications
Research has also focused on the development of materials for optoelectronic applications, such as electroluminescent devices. A study on the high efficiency of orange-red iridium(III) complexes for OLEDs, which achieved a maximum luminance and an external quantum efficiency significantly higher than previous materials, showcases the potential of pyridine derivatives in enhancing the performance of light-emitting diodes (Su et al., 2021).
Supramolecular Chemistry and Crystal Engineering
The synthesis and characterization of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents reveal how balancing hydrogen-bond donors and acceptors can lead to the formation of complex structures with potential applications in crystal engineering and molecular recognition (Aakeröy et al., 2007).
Organic Light-Emitting Diodes (OLEDs)
The development of simple bipolar host materials incorporating pyridine units for phosphorescent OLEDs has demonstrated the ability to achieve high-efficiency blue, green, and white phosphorescence, underscoring the versatility of pyridine derivatives in electronic applications (Li et al., 2016).
Coordination Chemistry
The study of coordination chemistry of pyridine derivatives has led to the synthesis of compounds with potential applications in biological sensing and photochemical processes. For example, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines as versatile terpyridine analogues have been explored for their unique luminescent and magnetic properties (Halcrow, 2005).
Eigenschaften
IUPAC Name |
3-(1-benzylpyrrolidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15/h1-7,9,11,16H,8,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXWQOSUDSSVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601469 |
Source


|
| Record name | 3-(1-Benzylpyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpyrrolidin-3-yl)pyridine | |
CAS RN |
145105-05-1 |
Source


|
| Record name | 3-(1-Benzylpyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


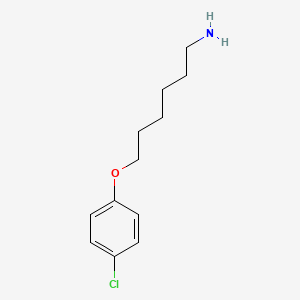
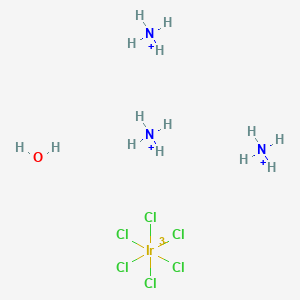
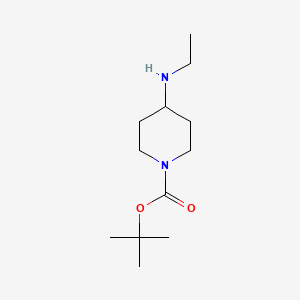
![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)


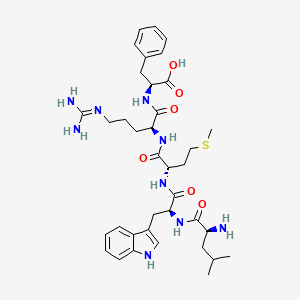
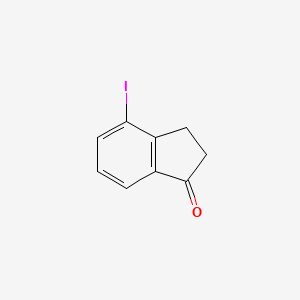
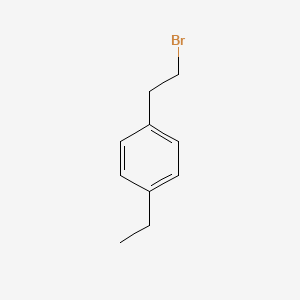
![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)


